1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodo, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole-3-carboxylic acid with difluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts has streamlined the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl groups to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The iodo group can participate in halogen bonding, further stabilizing the interaction with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to the presence of both difluoromethyl and iodo groups on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H3F2IN2O2 |
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Molecular Weight |
287.99 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-iodopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H3F2IN2O2/c6-5(7)10-1-2(8)3(9-10)4(11)12/h1,5H,(H,11,12) |
InChI Key |
CJKZJFGJEFWLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C(=O)O)I |
Origin of Product |
United States |
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